molecular formula C15H24N4O2 B1507619 1-Boc-4-(5-amino-6-methyl-2-pyridinyl)piperazine

1-Boc-4-(5-amino-6-methyl-2-pyridinyl)piperazine

Cat. No.: B1507619
M. Wt: 292.38 g/mol
InChI Key: NZULECSKRTWAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(5-amino-6-methyl-2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl 4-(5-amino-6-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H24N4O2/c1-11-12(16)5-6-13(17-11)18-7-9-19(10-8-18)14(20)21-15(2,3)4/h5-6H,7-10,16H2,1-4H3

InChI Key

NZULECSKRTWAPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mix a slurry of 4-(6-methyl-5-nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (46.00 g, 142.7 mmol) in THF (750 mL) at room temperature with Pd/C (5% Aldrich, 3.04 g, 1.43 mmol) then place under a hydrogen atmosphere (Parr shaker, 40-45 psi) for 6 hours. Add MeOH (250 mL), and subject the slurry to an atmosphere of hydrogen for 4 hours at room temperature. Add additional catalyst (3.04 g), then place the mixture under hydrogen for 7 hours. Filter the mixture through a pad of Celite 521®, washing with THF and MeOH then concentrate under reduced pressure to provide the title compound a pale pink solid. (41.58 g, 99% yield, MS(ES+): m/z=293 [M+H]).
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
3.04 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
3.04 g
Type
catalyst
Reaction Step Four
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.